molecular formula C7HF4NS2 B3057285 2(3H)-Benzothiazolethione, 4,5,6,7-tetrafluoro- CAS No. 786657-51-0

2(3H)-Benzothiazolethione, 4,5,6,7-tetrafluoro-

Cat. No.: B3057285
CAS No.: 786657-51-0
M. Wt: 239.2 g/mol
InChI Key: AVWSRQLOHNLLTF-UHFFFAOYSA-N
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Description

2(3H)-Benzothiazolethione, 4,5,6,7-tetrafluoro- is a fluorinated heterocyclic compound The presence of fluorine atoms in the benzothiazole ring significantly alters its chemical properties, making it a subject of interest in various fields of research

Scientific Research Applications

2(3H)-Benzothiazolethione, 4,5,6,7-tetrafluoro- has several applications in scientific research:

Future Directions

While specific future directions for “2(3H)-Benzothiazolethione, 4,5,6,7-tetrafluoro-” were not found in the search results, related compounds have been used in research for the development of organic solar cells . This suggests potential future applications in the field of renewable energy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Benzothiazolethione, 4,5,6,7-tetrafluoro- typically involves the introduction of fluorine atoms into the benzothiazole ring. One common method is the direct fluorination of the precursor compound using molecular fluorine (F2) or other fluorinating agents. The reaction conditions often require low temperatures and controlled environments to ensure selective fluorination .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process must be carefully controlled to avoid over-fluorination and to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2(3H)-Benzothiazolethione, 4,5,6,7-tetrafluoro- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, sulfones, thiols, and substituted benzothiazoles .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated heterocycles, such as:

Uniqueness

2(3H)-Benzothiazolethione, 4,5,6,7-tetrafluoro- is unique due to its specific substitution pattern and the presence of the thione group. This combination of features imparts distinct reactivity and stability, making it valuable for specialized applications in research and industry .

Properties

IUPAC Name

4,5,6,7-tetrafluoro-3H-1,3-benzothiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HF4NS2/c8-1-2(9)4(11)6-5(3(1)10)12-7(13)14-6/h(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVWSRQLOHNLLTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(C(=C(C(=C1SC(=S)N2)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HF4NS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30457306
Record name 2(3H)-Benzothiazolethione, 4,5,6,7-tetrafluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30457306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

786657-51-0
Record name 2(3H)-Benzothiazolethione, 4,5,6,7-tetrafluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30457306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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